Home > Products > Screening Compounds P92264 > 5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride
5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride - 137275-80-0

5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride

Catalog Number: EVT-277742
CAS Number: 137275-80-0
Molecular Formula: C19H22ClNO5
Molecular Weight: 379.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MN-305 is a novel, potent and highly selective serotonin 5-HT1A receptor agonist under development by MediciNova for the treatment of anxiety disorders beginning with Generalized Anxiety Disorder (GAD).
Source and Classification

5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride is classified as a benzodioxole derivative. It is primarily recognized for its activity on serotonin receptors, particularly the serotonin 1A receptor. The compound has been studied for its potential anxiolytic and antidepressant effects in various preclinical models .

Synthesis Analysis

The synthesis of 5-(3-((2S)-(1,4-benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with 1,4-benzodioxan derivatives which serve as the core structure.
  2. Functionalization: The introduction of an amino group at the appropriate position is crucial. This is often achieved through nucleophilic substitution reactions.
  3. Alkylation: The propoxy group is introduced via alkylation reactions that involve suitable alkyl halides.
  4. Hydrochloride Formation: Finally, the hydrochloride salt form is obtained through reaction with hydrochloric acid.

Specific reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular formula of 5-(3-((2S)-(1,4-benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride is C19H22ClNO5C_{19}H_{22}ClNO_5.

Structural Features:

  • Benzodioxole Core: The compound contains two benzodioxole rings which contribute to its biological activity.
  • Chiral Center: The (2S) configuration indicates a specific stereochemistry that may influence receptor binding and activity.
  • Functional Groups: The presence of an amino group and a propoxy side chain are significant for its interaction with serotonin receptors.

The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods to predict its binding affinity to target receptors .

Chemical Reactions Analysis

In terms of chemical reactivity, MKC-242 primarily participates in interactions involving:

  • Receptor Binding: The compound acts as an agonist at serotonin 1A receptors, leading to various neurochemical responses.
  • Metabolism: It undergoes metabolic transformations in vivo which may involve oxidation or conjugation pathways typical for amine-containing compounds.

These reactions are pivotal for understanding both the pharmacokinetics and pharmacodynamics of the substance .

Mechanism of Action

The mechanism of action of 5-(3-((2S)-(1,4-benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride primarily involves:

  • Agonistic Activity: It acts as a full agonist at presynaptic serotonin 1A receptors and a partial agonist at postsynaptic sites. This dual action facilitates modulation of serotonin release and receptor signaling pathways.
  • Neurochemical Effects: Studies have shown that MKC-242 can decrease serotonin turnover and release through presynaptic mechanisms while enhancing serotonergic signaling at postsynaptic sites .
Physical and Chemical Properties Analysis

The physical and chemical properties of MKC-242 include:

  • Molecular Weight: Approximately 372.84 g/mol.
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.
  • Stability: The hydrochloride form enhances stability compared to free base forms.

These properties are essential for formulation development in pharmaceutical applications .

Applications

5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride has several notable applications:

  • Pharmaceutical Research: Investigated for its potential use in treating anxiety disorders and depression due to its serotonergic activity.
  • Neuroscience Studies: Utilized in research to understand serotonin receptor dynamics and their implications in neuropsychiatric conditions.
  • Behavioral Pharmacology: Employed in animal studies to evaluate anxiolytic-like effects compared to traditional anxiolytics like diazepam .
Introduction to 5-HT1A Receptor Pharmacology

Role of Serotonin 1A (5-HT1A) Receptors in Neuropsychiatric Disorders

5-HT1A receptors represent one of the most extensively studied serotonin receptor subtypes due to their critical neuromodulatory functions. These receptors exist as both presynaptic autoreceptors on raphe nuclei serotonergic neurons and postsynaptic heteroreceptors widely distributed throughout cortical and limbic brain regions. The presynaptic receptors regulate serotonin release via negative feedback mechanisms, while postsynaptic receptors modulate diverse neurochemical pathways involving dopamine, glutamate, and GABA transmission. This dual localization enables 5-HT1A receptors to influence a broad spectrum of CNS functions, including emotional processing, stress response, cognitive function, and neuroendocrine regulation [2] [5].

The therapeutic significance of 5-HT1A receptors stems from their involvement in multiple neuropsychiatric conditions. Preclinical and clinical evidence implicates 5-HT1A receptor dysfunction in anxiety disorders, major depressive disorder, obsessive-compulsive disorder (OCD), schizophrenia, and cognitive impairment. Notably, the delayed therapeutic onset of selective serotonin reuptake inhibitors (SSRIs) is partially attributed to the need for desensitization of presynaptic 5-HT1A autoreceptors to enhance serotonin neurotransmission. Post-synaptic 5-HT1A receptors in the prefrontal cortex and hippocampus are increasingly recognized as crucial mediators of antidepressant and anxiolytic responses. Additionally, emerging evidence suggests 5-HT1A receptor activation may confer neuroprotection following traumatic brain injury by modulating apoptotic pathways and enhancing neuronal resilience [2] [4] [5].

Development of Selective 5-HT1A Agonists: Historical Context and Therapeutic Rationale

The development of selective 5-HT1A receptor agonists represents a significant chapter in neuropsychopharmacology research. Initial compounds like buspirone and tandospirone demonstrated clinical efficacy in anxiety disorders but exhibited pharmacokinetic limitations and partial agonist efficacy. The prototypical full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) provided crucial insights into 5-HT1A receptor functions but lacked receptor selectivity. These limitations prompted the search for novel agents with improved selectivity, pharmacokinetics, and regional specificity within the brain [2] [4].

Table 1: Comparative Profile of 5-HT1A Receptor Agonists

CompoundReceptor Affinity (Ki, nM)Functional SelectivityBehavioral Effects
MKC-2425-HT1A: 0.35 [1]Presynaptic full agonistPostsynaptic partial agonistAnxiolytic, antiobsessional
8-OH-DPAT5-HT1A: ~1-5 nMFull agonist at both sitesAnxiolytic, hypothermia
Buspirone5-HT1A: ~40 nMPartial agonistAnxiolytic
Tandospirone5-HT1A: ~20-80 nMPartial agonistAnxiolytic

The therapeutic rationale for developing highly selective 5-HT1A agonists centers on several pharmacological advantages: 1) Reduced off-target effects at other receptor systems (e.g., dopamine D2 receptors affected by buspirone), 2) Enhanced capacity to differentially modulate presynaptic versus postsynaptic receptors, and 3) Potential for region-specific actions based on the emerging concept of biased agonism. Biased agonists can preferentially activate specific intracellular signaling pathways downstream of 5-HT1A receptors, potentially allowing for refined control of neural circuits implicated in particular disorders. This approach represents a paradigm shift from traditional receptor activation toward pathway-selective modulation [2] [5].

MKC-242 emerged as a candidate addressing these pharmacological objectives. Preclinical characterization revealed it possesses significantly higher potency (ED50 = 1.7 mg/kg p.o.) in suppressing foot shock-induced fighting behavior in mice compared to buspirone (ED50 = 42 mg/kg) and tandospirone (ED50 = 80 mg/kg), approaching the efficacy of diazepam (ED50 = 2.0 mg/kg). Crucially, MKC-242 demonstrated a longer duration of anxiolytic action than azapirones, attributed to superior pharmacokinetic properties and sustained plasma concentrations [4]. Beyond anxiety models, MKC-242 significantly reduced marble-burying behavior in mice – a preclinical model of obsessive-compulsive behavior – at non-sedative doses, suggesting potential antiobsessional properties comparable to fluoxetine [4].

Structural Innovation in Benzodioxan Derivatives: Rational Design of the Compound

The chemical architecture of 5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride (MKC-242) represents a strategic advancement in benzodioxan-based medicinal chemistry. The compound features a chiral benzodioxan moiety linked through an aminopropyloxy spacer to a 1,3-benzodioxole pharmacophore, optimized for high-affinity engagement with 5-HT1A receptors. The specific molecular formula is C19H21NO5·HCl, with a molecular mass of 379.84 g/mol [3].

Table 2: Structural and Chemical Identifiers of MKC-242

PropertyValue
CAS Registry Number137275-80-0 [3]
Systematic Name(2S)-N-[3-(1,3-Benzodioxol-5-yloxy)propyl]-2,3-dihydro-1,4-benzodioxin-2-methanamine hydrochloride (1:1) [3]
Molecular FormulaC19H21NO5·ClH
Molecular Weight379.84 g/mol
Stereochemistry(S)-configuration at benzodioxan chiral center
Canonical SMILESCl.O(C1=CC=C2OCOC2=C1)CCCNCC3OC=4C=CC=CC4OC3 [3]

The rational design incorporated several key structural innovations. First, the (S)-stereochemistry at the benzodioxan chiral center proved essential for optimal receptor interaction, demonstrating the enantioselective nature of 5-HT1A receptor recognition. Second, the propoxy spacer between the benzodioxan and benzodioxole rings provides conformational flexibility necessary for adopting the bioactive conformation within the receptor binding pocket. Third, the 1,3-benzodioxole moiety serves as an effective bioisostere for the catechol structure found in endogenous neurotransmitters, enhancing receptor affinity while improving metabolic stability. This structural framework yielded exceptional receptor affinity (Ki = 0.35 nM for 5-HT1A receptors) with approximately 60-fold selectivity over α1-adrenoceptors (Ki = 21 nM) and negligible affinity for other neurotransmitter receptors or transporters [1] [3] [4].

The molecular interactions facilitated by this architecture enable MKC-242 to function as a functionally selective agonist. Neurochemical studies demonstrated its differential efficacy at pre- versus postsynaptic 5-HT1A receptors: it acts as a full agonist at presynaptic receptors (inhibiting serotonin synthesis and release with efficacy comparable to 8-OH-DPAT) but as a partial agonist at postsynaptic receptors (evoking hypothermia and corticosterone secretion with reduced efficacy compared to 8-OH-DPAT). This functional selectivity may contribute to its favorable behavioral profile, particularly the absence of the pronounced hypothermic effects associated with full postsynaptic activation. Furthermore, MKC-242 partially inhibits forskolin-stimulated adenylate cyclase activity in hippocampal membranes, confirming its capacity to engage canonical Gi/o-protein signaling pathways while potentially activating other signaling cascades [1].

Table 3: Key Pharmacological Properties of MKC-242

PropertyCharacterizationFunctional Significance
5-HT1A AffinityKi = 0.35 nM [1]Exceptional target engagement
Binding Selectivity>60-fold vs. α1-adrenoceptorsNegligible at other sites [1]Reduced off-target effects
Presynaptic EfficacyFull agonist [1]Suppression of 5-HT release and turnover
Postsynaptic EfficacyPartial agonist [1]Moderate physiological responses
Signaling ActivityPartial inhibition of adenylate cyclase [1]Engagement of canonical signaling
Behavioral EffectsAnxiolytic, antiobsessional [4]Therapeutic potential

The structural sophistication of MKC-242 represents a significant evolution in 5-HT1A-targeted therapeutics, combining stereochemical precision, receptor-subtype selectivity, and pathway-specific efficacy. Its chemical design addresses key limitations of earlier agents through enhanced receptor affinity, improved pharmacokinetic properties (notably longer duration of action), and functional selectivity at different receptor populations. This molecular blueprint provides a foundation for developing next-generation 5-HT1A agonists with optimized therapeutic profiles for neuropsychiatric disorders [1] [3] [4].

Properties

CAS Number

137275-80-0

Product Name

5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine;hydrochloride

Molecular Formula

C19H22ClNO5

Molecular Weight

379.8 g/mol

InChI

InChI=1S/C19H21NO5.ClH/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17;/h1-2,4-7,10,15,20H,3,8-9,11-13H2;1H/t15-;/m0./s1

InChI Key

GGNCUSDIUUCNKE-RSAXXLAASA-N

SMILES

C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl

Solubility

Soluble in DMSO

Synonyms

5-(3-((1,4-benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxole hydrochloride
MKC 242
MKC-242
osemozotan

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.